4-Methylisoquinolin-3-amine
Overview
Description
4-Methylisoquinolin-3-amine is an organic compound with the molecular formula C10H10N2. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.
Mechanism of Action
Mode of Action
The specific interactions of 4-Methylisoquinolin-3-amine with its targets, and the resulting changes, are areas of ongoing research .
Biochemical Pathways
Isoquinoline and its derivatives have been implicated in various biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of benzylamine derivatives. The reaction typically requires the presence of a catalyst, such as palladium or platinum, and is conducted under high-temperature conditions . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to yield isoquinoline derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems has been shown to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or sulfonylated isoquinolines.
Scientific Research Applications
4-Methylisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 4-Methylisoquinolin-3-amine, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Another heterocyclic compound with a similar structure, widely used in the production of antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its neuroprotective properties.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVOLHIRQSGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315019 | |
Record name | 4-methylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-66-7 | |
Record name | 7697-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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